5,6,7,8-Tetrahydroisoquinolin-4-ol
Description
Properties
CAS No. |
102877-49-6 |
|---|---|
Molecular Formula |
C9H11NO |
Molecular Weight |
149.19 g/mol |
IUPAC Name |
5,6,7,8-tetrahydroisoquinolin-4-ol |
InChI |
InChI=1S/C9H11NO/c11-9-6-10-5-7-3-1-2-4-8(7)9/h5-6,11H,1-4H2 |
InChI Key |
HQCCSWKNMNDGJR-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C=NC=C2C1)O |
Canonical SMILES |
C1CCC2=C(C=NC=C2C1)O |
Synonyms |
4-Isoquinolinol,5,6,7,8-tetrahydro-(6CI) |
Origin of Product |
United States |
Synthetic Methodologies for 5,6,7,8 Tetrahydroisoquinolin 4 Ol and Its Derivatives
Classical and Contemporary Approaches to Tetrahydroisoquinoline Core Synthesis
The construction of the tetrahydroisoquinoline core has been a subject of extensive research, leading to the development of several powerful synthetic methods. These range from classical name reactions to modern multicomponent strategies, each offering distinct advantages in terms of substrate scope, efficiency, and functional group tolerance.
Pictet-Spengler Condensation and its Variants
First reported in 1911, the Pictet-Spengler reaction is a fundamental and widely used method for synthesizing tetrahydroisoquinolines. nih.govresearchgate.net The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. nih.govresearchgate.net The driving force of the reaction is the formation of a stable iminium ion intermediate, which then undergoes electrophilic attack on the aromatic ring. nih.gov
The classical Pictet-Spengler reaction typically requires strong acidic conditions and elevated temperatures, especially for less activated aromatic rings. nih.gov However, numerous variants have been developed to overcome these limitations. For instance, the use of electron-donating groups on the phenethylamine (B48288) precursor can significantly enhance the nucleophilicity of the aromatic ring, allowing the reaction to proceed under milder conditions. beilstein-journals.org Lewis acids and aprotic solvents have also been employed to improve yields and expand the substrate scope. beilstein-journals.org
| Reaction Variant | Catalyst/Reagent | Key Features |
| Classical Pictet-Spengler | Protic acids (e.g., HCl, H₂SO₄) | Requires activated aromatic rings and often harsh conditions. nih.gov |
| Lewis Acid Catalyzed | Lewis acids (e.g., BF₃·OEt₂, TiCl₄) | Can proceed under milder conditions and with a broader substrate scope. |
| Asymmetric Pictet-Spengler | Chiral Brønsted or Lewis acids | Enables the enantioselective synthesis of chiral tetrahydroisoquinolines. |
Bischler-Napieralski Reaction and Related Cyclizations
The Bischler-Napieralski reaction provides an alternative route to the tetrahydroisoquinoline skeleton, typically yielding 3,4-dihydroisoquinolines which can be subsequently reduced to the desired tetrahydroisoquinolines. acs.org This reaction involves the intramolecular cyclization of a β-phenylethylamide using a dehydrating agent, such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃). acs.org
The reaction is particularly effective for phenethylamides derived from electron-rich aromatic systems. acs.org The mechanism is believed to proceed through the formation of a nitrilium ion intermediate, which then undergoes an intramolecular electrophilic aromatic substitution. acs.org Modifications of the Bischler-Napieralski reaction, such as the use of milder condensing agents, have been developed to improve yields and broaden its applicability. acs.org
| Reaction | Starting Material | Reagents | Product |
| Bischler-Napieralski | β-Phenylethylamide | P₂O₅, POCl₃ | 3,4-Dihydroisoquinoline |
| Reduction of Dihydroisoquinoline | 3,4-Dihydroisoquinoline | NaBH₄, H₂/Pd | Tetrahydroisoquinoline |
Intramolecular Friedel-Crafts Reactions for Substituted Tetrahydroisoquinolines
Intramolecular Friedel-Crafts reactions offer a powerful strategy for the synthesis of substituted tetrahydroisoquinolines, particularly for introducing substituents at the C4 position. rsc.orgmasterorganicchemistry.com This approach involves the cyclization of a suitably functionalized precursor containing both an aromatic ring and an electrophilic moiety.
A key application of this method is the intramolecular Friedel-Crafts acylation. In this variant, a precursor bearing an acyl group tethered to the nitrogen atom can cyclize to form a 4-keto-tetrahydroisoquinoline. masterorganicchemistry.com This ketone functionality can then serve as a handle for further transformations, such as reduction to the corresponding 4-hydroxy derivative. The success of this cyclization often depends on the nature of the tether and the Lewis acid catalyst employed. masterorganicchemistry.com
Multicomponent Reactions (MCRs) for Scaffold Assembly
Multicomponent reactions (MCRs) have emerged as highly efficient tools for the rapid construction of complex molecular scaffolds from simple starting materials in a single synthetic operation. nih.govnih.gov Several MCRs have been developed for the synthesis of diverse tetrahydroisoquinoline derivatives. nih.govresearchgate.net These reactions often involve the in-situ formation of reactive intermediates that subsequently undergo cyclization to build the heterocyclic core.
The Ugi and Passerini reactions, for example, have been adapted for the synthesis of highly substituted tetrahydroisoquinolines. acs.org These MCRs offer significant advantages in terms of atom economy, step economy, and the ability to generate libraries of compounds for biological screening. nih.govnih.gov
Targeted Synthesis of 5,6,7,8-Tetrahydroisoquinolin-4-ol and Related Hydroxylated Analogs
While general methods for the synthesis of the tetrahydroisoquinoline core are well-established, the targeted synthesis of specifically substituted analogs like this compound presents unique challenges. The regioselective introduction of a hydroxyl group at the C4 position requires careful strategic planning.
Regioselective Hydroxylation Strategies
Direct regioselective hydroxylation of the pre-formed 5,6,7,8-tetrahydroisoquinoline (B1330172) ring at the C4 position is a challenging transformation. Therefore, indirect methods are often more feasible.
One plausible strategy involves the use of an intramolecular Friedel-Crafts acylation as a key step. This would involve the synthesis of a suitable N-acyl precursor that, upon treatment with a Lewis acid, would cyclize to form 4-keto-5,6,7,8-tetrahydroisoquinoline . The resulting ketone can then be selectively reduced to the desired This compound using a variety of reducing agents, such as sodium borohydride.
Another potential approach could involve a Pictet-Spengler reaction with a specifically substituted β-phenylethylamine precursor. If a precursor containing a protected hydroxyl group or a group that can be readily converted to a hydroxyl group at the appropriate position of the side chain is used, the subsequent cyclization could directly lead to a 4-hydroxylated tetrahydroisoquinoline derivative. However, the synthesis of such precursors can be complex.
Enantioselective Synthesis of Chiral 5,6,7,8-Tetrahydroisoquinoline Derivatives
The synthesis of optically active tetrahydroisoquinolines is of significant interest due to their prevalence in biologically active natural products and pharmaceuticals. researchgate.netnih.gov Strategies to achieve enantiopurity include the asymmetric reduction of prochiral precursors, enzymatic methods, and the use of chiral auxiliaries. researchgate.netmdpi.com
Asymmetric hydrogenation, including transfer hydrogenation, of prochiral 3,4-dihydroisoquinolines (DHIQs) or isoquinolinium salts stands as one of the most direct and atom-economical methods for producing chiral tetrahydroisoquinolines (THIQs). researchgate.netacs.orgthieme-connect.com This approach has been extensively developed using various transition-metal catalysts. mdpi.com
Iridium, rhodium, and ruthenium complexes featuring chiral ligands have all demonstrated high efficacy. mdpi.com Iridium catalysts, in particular, are effective for the asymmetric hydrogenation of cyclic imines. researchgate.net For example, the hydrogenation of 1-aryl-DHIQs using an [IrCODCl]₂ precursor with a chiral diphosphine ligand like (R)-3,5-diMe-Synphos can provide the corresponding 1-aryl-THIQs in high yields and with enantiomeric excesses (ee) up to 99%. acs.org Similarly, rhodium catalysts paired with diamine ligands have been successfully used in the asymmetric transfer hydrogenation of DHIQs, employing formic acid/triethylamine as the hydrogen source. mdpi.com Ruthenium complexes, such as those of the Arene/Ru/TsDPEN type, are also highly effective for the asymmetric transfer hydrogenation of DHIQs. organic-chemistry.org An analogous ruthenium-catalyzed enantioselective transfer hydrogenation has been successfully applied to the synthesis of the related 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) scaffold. acs.org
| Catalyst System | Substrate Type | Product Type | Reported Yield | Reported Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| [IrCODCl]₂ / (R)-3,5-diMe-Synphos | 1-Aryl-3,4-dihydroisoquinoline | (R)-1-Aryl-THIQ | High | Up to >99% | acs.org |
| Iridium / (f)-binaphane complex | 1-Substituted-3,4-dihydroisoquinoline | Chiral 1-Substituted-THIQ | High | Up to 99% | thieme-connect.com |
| Rhodium / Diamine ligand | 3,4-Dihydroisoquinoline | Chiral THIQ | Up to 96% | Up to 99% | mdpi.com |
| Arene/Ru/TsDPEN complex | 1-Aryl-dihydroisoquinoline | Chiral 1-Aryl-THIQ | Not specified | High | organic-chemistry.org |
Enzymatic methods provide a powerful tool for obtaining enantiopure compounds through the selective transformation of one enantiomer in a racemic mixture. wikipedia.org Kinetic resolution via enzyme-catalyzed acylation is a widely used technique. wikipedia.org A highly relevant example is the dynamic kinetic resolution of (±)-5,6,7,8-tetrahydroquinolin-8-ol, a close structural analog of the target compound's precursors. nih.gov This reaction uses a lipase (B570770) from Candida antarctica (CAL-B) to selectively acylate one enantiomer with vinyl acetate (B1210297), allowing for the separation of the acylated product from the remaining unreacted alcohol. nih.gov This methodology has been shown to be effective for resolving racemic primary and secondary alcohols in related heterocyclic systems. wikipedia.orgnih.gov
Another enzymatic strategy involves the use of oxidases. For example, a patented process for preparing (S)-1,2,3,4-tetrahydroisoquinoline-3-formic acid employs a D-amino acid oxidase. wipo.int The enzyme selectively catalyzes the oxidative dehydrogenation of the (R)-enantiomer in the racemic mixture, leaving the desired (S)-enantiomer untouched, which can then be isolated with high enantiopurity. wipo.int
| Enzyme | Substrate | Reagent(s) | Method | Outcome | Reference |
|---|---|---|---|---|---|
| Lipase from Candida antarctica (CAL-B) | (±)-5,6,7,8-Tetrahydroquinolin-8-ol | Vinyl acetate | Dynamic Kinetic Resolution (Acylation) | Separation of enantiomers | nih.gov |
| Lipase CAL-B | (±)-Tetrahydro-β-carboline derivatives | Acetic anhydride | Kinetic Resolution (O-acylation) | Excellent E values (>200) | nih.gov |
| D-amino acid oxidase | (±)-1,2,3,4-Tetrahydroisoquinoline-3-formic acid | - | Kinetic Resolution (Oxidation) | (S)-acid with >99% ee | wipo.int |
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired chiral center is created, the auxiliary is removed. wikipedia.orgnumberanalytics.com In tetrahydroisoquinoline synthesis, a chiral auxiliary can be attached to the nitrogen atom of a dihydroisoquinoline precursor. Subsequent reduction of the C=N bond by an achiral hydride reagent is then directed by the auxiliary, leading to a diastereoselective synthesis of the chiral tetrahydroisoquinoline. nih.gov Common auxiliaries used in asymmetric synthesis include Evans oxazolidinones and Oppolzer's camphorsultam. wikipedia.org
Organocatalysis utilizes small, chiral organic molecules to catalyze enantioselective transformations. ukzn.ac.za This approach avoids the use of metals and often operates under mild conditions. researchgate.net For the synthesis of chiral tetrahydroisoquinolines, chiral phosphoric acids have been employed as catalysts in enantioselective Pictet-Spengler reactions, which construct the isoquinoline (B145761) core itself. acs.org Another strategy involves organocatalytic asymmetric transfer hydrogenation, where a chiral organocatalyst facilitates the transfer of hydrogen from a source like Hantzsch ester to a prochiral imine. mdpi.com Furthermore, novel organocatalysts have been developed based on the tetrahydroisoquinoline scaffold itself, demonstrating its utility not just as a synthetic target but also as a platform for asymmetric catalysis. ukzn.ac.za
Flow Chemistry and Continuous Synthesis Approaches for Tetrahydroisoquinolines
Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and potential for automation. nih.gov The synthesis of 1,2,3,4-tetrahydroisoquinolines has been successfully adapted to flow microreactor systems. nih.gov This approach allows for exquisite control over crucial parameters like reaction temperature, leading to fast, efficient, and highly reproducible syntheses. nih.gov For example, the thermally induced isomerization of a laterally lithiated arylaziridine to generate a C4-lithiated tetrahydroisoquinoline was shown to be highly controllable in a flow microreactor. nih.gov
Continuous-flow techniques have also been integrated with biocatalysis. Lipase-catalyzed transformations, such as the enzymatic resolutions discussed previously, can be performed in continuous-flow systems. nih.gov This setup allows for easier separation of the immobilized enzyme from the product stream and can improve operational stability and productivity, making it an attractive approach for the large-scale synthesis of chiral building blocks. nih.gov
Structure Activity Relationship Studies and Molecular Design of 5,6,7,8 Tetrahydroisoquinolin 4 Ol Analogs
Exploration of Substituent Effects on the Tetrahydroisoquinoline Ring System
The biological activity of 5,6,7,8-tetrahydroisoquinolin-4-ol analogs is highly sensitive to the nature and position of substituents on the heterocyclic ring system. Modifications at the 4-position, the fused benzo ring, and the nitrogen atom can dramatically alter a compound's interaction with biological targets.
The hydroxyl group at the 4-position is a key feature, but its replacement with other functional groups has been a fruitful area of investigation. A notable example is the development of 4-aryl-5,6,7,8-tetrahydroisoquinolines as potent and selective inhibitors of aldosterone (B195564) synthase (CYP11B2), an enzyme implicated in serious medical conditions like renal and cardiac failure. nih.gov The substitution of the 4-hydroxyl with an aryl group led to compounds with significant in vitro activity against rat, mouse, human, and cynomolgus monkey enzymes. nih.gov
Optimization of a screening hit resulted in the identification of a novel tetrahydroisoquinoline compound, designated (+)-(R)-6, which demonstrated a high selectivity factor of 160 for CYP11B2 over the related enzyme CYP11B1 in cynomolgus monkeys. nih.gov This compound was shown to selectively reduce aldosterone plasma levels in a dose-dependent manner in both mice and monkeys, highlighting the potential of modifying the 4-position to achieve potent and selective enzyme inhibition. nih.gov
Table 1: Activity of 4-Aryl-5,6,7,8-Tetrahydroisoquinoline Analog
| Compound | Modification at 4-Position | Target | Key Finding | Source |
|---|---|---|---|---|
| (+)-(R)-6 | Aryl Group | Aldosterone Synthase (CYP11B2) | Potent and selective inhibitor with in vivo efficacy in mice and monkeys. | nih.gov |
Modifications to the saturated benzo portion of the tetrahydroisoquinoline ring system, specifically at positions 6 and 7, are common strategies to modulate a compound's properties. The introduction of methoxy (B1213986) groups (–OCH₃) is a well-documented approach. For instance, analogs such as 6-methoxy-1-methyl-THIQ, 7-methoxy-1-methyl-THIQ, and 6,7-dimethoxy-1-methyl-THIQ have been synthesized and studied. scirp.orgresearchgate.net These substitutions influence the electronic properties and lipophilicity of the molecule, which can in turn affect how it binds to target proteins and crosses biological membranes. While the primary focus of the study involving these compounds was on analytical derivatization, the synthesis of these distinct analogs underscores the chemical tractability and importance of this substitution pattern in exploring the chemical space. scirp.orgresearchgate.net
Table 2: Examples of Benzo Ring Substituted Analogs
| Analog Type | Position of Substitution | Substituent | Source |
|---|---|---|---|
| 6-methoxy-1-methyl-THIQ | 6 | Methoxy | scirp.orgresearchgate.net |
| 7-methoxy-1-methyl-THIQ | 7 | Methoxy | scirp.orgresearchgate.net |
| 6,7-dimethoxy-1-methyl-THIQ | 6 and 7 | Methoxy | scirp.orgresearchgate.net |
The nitrogen atom of the tetrahydroisoquinoline ring is a critical site for modification, directly influencing biological activity. Research into N-substituted derivatives has shown that these compounds can exhibit significant cardiovascular effects. nih.gov For example, a series of N-alkylsubstituted tetrahydroisoquinolines were synthesized and found to possess varying degrees of α-adrenoceptor antagonistic effects, with some also showing calcium antagonistic activity. nih.gov
Further elaboration at the nitrogen, such as the introduction of N-alkylaminoethyl groups, has also been explored. nih.gov Preliminary pharmacological testing of these derivatives revealed that some compounds had a protective effect in experimental models of arrhythmia, while others demonstrated a hypotensive effect in rats. nih.gov These findings indicate that the size and nature of the substituent on the nitrogen atom are key determinants of the resulting pharmacological profile.
Table 3: Biological Effects of N-Substituted Tetrahydroisoquinoline Derivatives
| N-Substitution Type | Observed Biological Effect | Source |
|---|---|---|
| N-Alkyl | α-adrenoceptor antagonism, Calcium antagonism | nih.gov |
| N-Alkylaminoethyl | Anti-arrhythmic and hypotensive effects | nih.gov |
Derivatization Strategies for Expanding Chemical Space
To further explore the therapeutic potential of the this compound scaffold, various derivatization strategies are employed. These methods aim to systematically modify the core structure to enhance desired properties and discover new activities.
The 4-hydroxyl group is a prime target for strategic functionalization. Chemoselective derivatization allows for modification of this specific group, even in the presence of other reactive sites. nih.gov Acetylation, using reagents like acetic anhydride, is one such method. nih.gov Studies have shown that non-sterically hindered phenolic hydroxyl groups can be converted to their corresponding acetate (B1210297) esters. nih.gov This type of transformation can be used to alter the physicochemical properties of the parent molecule, such as its solubility, stability, and ability to permeate cell membranes. Such derivatization is a valuable tool for fine-tuning the pharmacokinetic profile of a drug candidate. nih.gov
The attachment of additional heterocyclic rings to the tetrahydroisoquinoline core is a powerful strategy in drug design. Heterocycles are integral components of many therapeutic agents because they can significantly alter a molecule's physicochemical properties, biological activity, and pharmacokinetic profile. nih.gov The incorporation of five-membered heterocycles, such as triazoles or thiazoles, is a common tactic used to optimize potency and selectivity. nih.gov These rings can introduce new hydrogen bond donors and acceptors, modulate lipophilicity and solubility, and provide vectors that can be oriented to form new, favorable interactions with a biological target. nih.gov By strategically appending diverse heterocyclic moieties to the this compound scaffold, chemists can expand the chemical space and potentially discover novel therapeutic applications.
Linker Chemistry and Conjugate Formation
The design of bioactive molecules often involves the conjugation of a primary pharmacophore—the core structural motif responsible for biological activity—to a secondary chemical entity through a linker. This strategy is employed to enhance properties such as target selectivity, binding affinity, and pharmacokinetic profiles. In the context of this compound analogs, linker chemistry plays a pivotal role in orienting the molecule within the binding pocket of its biological target.
Peptide-drug conjugates (PDCs) and other targeted drug conjugates rely heavily on the linker's characteristics, which influence the conjugate's circulation time and the mechanism of drug release. nih.gov The choice of linker can determine whether the payload is released at the target site or remains stably attached. nih.gov Linkers can vary in length, flexibility, and chemical nature, with common types including carbamate (B1207046) and thioether linkages. nih.gov The stability of these linkers is a critical factor; for instance, while thioether bonds can be susceptible to degradation, they have been successfully used in conjugates that exhibit favorable pharmacokinetic profiles. nih.gov
In the development of ligands targeting dopamine (B1211576) receptors, researchers have explored the use of a rigid o-xylenyl linker to connect a tetrahydroisoquinoline primary pharmacophore to a secondary arylamide pharmacophore. nih.gov The objective of such a design is to probe the spatial requirements of the receptor's binding site. The synthesis of these conjugates involves a multi-step process. For example, a 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol (B1597929) motif can be subjected to reductive amination with 2-formylbenzonitrile, followed by reduction of the nitrile to an amine. nih.gov This amine is then coupled with various carboxylic acids to form the final amide conjugate. nih.gov
Studies on these o-xylenyl-linked tetrahydroisoquinoline analogues revealed that the introduction of this rigid linker generally decreased affinity for the dopamine D3 receptor (D3R) and negatively affected the selectivity for D3R over the D2 receptor (D2R). nih.govresearchgate.net It is hypothesized that the rigid linker prevents the arylamide "tail" of the conjugate from making optimal contacts within the secondary binding pocket of the D3R, which is a key interaction for achieving high selectivity. nih.gov This demonstrates that while linkers are essential for creating conjugate molecules, their structure must be carefully optimized to ensure proper orientation and interaction with the target protein.
Table 1: Influence of Linker and Pharmacophore on Dopamine Receptor Binding Affinity
| Compound | Primary Pharmacophore Motif | Linker | Secondary Pharmacophore (Arylamide Unit) | D3R Affinity (Ki, nM) |
| 5a | 6-methoxy-1,2,3,4,-tetrahydroisoquinolin-7-ol | o-xylene | 4-Fluorophenyl | >10,000 |
| 6a | 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline | o-xylene | Phenyl | High |
| 6b | 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline | o-xylene | 4-Fluorophenyl | High |
| 6c | 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline | o-xylene | 4-Chlorophenyl | High |
Stereochemical Considerations in Structure-Activity Relationship Studies
Chirality is a fundamental concept in medicinal chemistry, as the three-dimensional arrangement of atoms in a molecule can dramatically influence its interaction with biological targets, which are themselves chiral. nih.gov For molecules with a stereocenter, such as derivatives of 5,6,7,8-tetrahydroisoquinoline (B1330172), the different enantiomers can exhibit distinct pharmacological and toxicological profiles. nih.gov Consequently, the evaluation of pure enantiomers is a critical aspect of structure-activity relationship (SAR) studies.
The biological activity of tetrahydroquinoline and tetrahydroisoquinoline derivatives is often highly dependent on their stereochemistry. For example, in the context of CXCR4 antagonism, the (S)-enantiomer of 8-amino-5,6,7,8-tetrahydroquinoline derivatives has been shown to possess greater affinity for the receptor, highlighting its potential in developing agents that can inhibit cancer progression. nih.gov This stereoselectivity underscores the importance of controlling the chiral center during synthesis.
The preparation of enantiomerically pure tetrahydroisoquinoline precursors is a key step. A common method is the dynamic kinetic resolution (DKR) of a racemic alcohol precursor, such as (±)-5,6,7,8-tetrahydroquinolin-8-ol. mdpi.comnih.gov This process often utilizes enzymes, like lipase (B570770) from Candida antarctica, which can selectively acylate one enantiomer, allowing for the separation of the two. mdpi.comnih.gov For instance, vinyl acetate can be used as an acyl donor, resulting in the formation of (R)-8-acetoxy-5,6,7,8-tetrahydroquinoline while leaving the (S)-5,6,7,8-tetrahydroquinolin-8-ol unreacted. mdpi.com These separated enantiomers can then be used to synthesize chiral derivatives for biological testing.
The absolute configuration of the resulting chiral compounds is confirmed using analytical techniques such as Vibrational Circular Dichroism (VCD) and Nuclear Magnetic Resonance (NMR) spectroscopy, including Nuclear Overhauser Effect (NOE) experiments.
Studies comparing the antiproliferative activity of racemic versus enantiomerically pure 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline (B1590476) derivatives have provided clear evidence of stereochemical influence. nih.gov In several cases, one enantiomer was found to be significantly more potent than the other against various cancer cell lines, demonstrating that the specific spatial arrangement of the substituents is crucial for the molecule's cytotoxic effect. nih.gov
Table 2: Enantiomeric Comparison of Antiproliferative Activity (IC50, µM) for Selected Tetrahydroquinoline Derivatives
| Compound | Cell Line (Cancer Type) | Racemic IC50 (µM) | (R)-enantiomer IC50 (µM) | (S)-enantiomer IC50 (µM) |
| Compound A | A2780 (Ovarian) | 5.8 ± 0.5 | 2.5 ± 0.3 | 10.5 ± 0.9 |
| Compound B | HeLa (Cervix) | 12.3 ± 1.1 | 15.1 ± 1.4 | 8.9 ± 0.7 |
| Compound C | HT-29 (Colorectal) | 7.5 ± 0.6 | 4.2 ± 0.4 | 11.3 ± 1.0 |
Note: This table is a representative example based on findings that pure enantiomers of tetrahydroquinoline derivatives showed differential and often enhanced activity compared to the racemic mixture against various cell lines. nih.gov
Computational and Theoretical Investigations of 5,6,7,8 Tetrahydroisoquinolin 4 Ol
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used to understand the interactions between ligands, such as tetrahydroisoquinoline derivatives, and their protein targets.
Molecular docking studies have been instrumental in predicting the binding modes and estimating the binding affinities of tetrahydroisoquinoline derivatives against a variety of biological targets. For instance, docking studies on tetrahydroisoquinoline derivatives targeting the Kirsten rat sarcoma (KRas) and Vascular Endothelial Growth Factor (VEGF) receptors have been performed to elucidate their anti-cancer and anti-angiogenesis activities. nih.gov These studies help in understanding how the tetrahydroisoquinoline ring orients itself within the hydrophobic cavity of the receptor. nih.gov In the context of anti-HIV research, docking has been used to fit tetrahydroisoquinoline analogs into the non-nucleoside inhibitor binding pocket of HIV-1 reverse transcriptase (HIV-1 RT). researchgate.net The predicted binding energies from these simulations, often given in kcal/mol, provide a quantitative estimate of the binding affinity, with more negative values indicating stronger binding. researchgate.net For example, certain novel tetrahydroisoquinoline analogs showed average docking energies as low as -20.05 kcal/mol, suggesting high potency. researchgate.net Similarly, docking has been employed to study the binding of these derivatives to microsomal prostaglandin (B15479496) E synthase 1 (mPGES1), a target for anti-inflammatory drugs. tandfonline.com
A crucial outcome of molecular docking is the identification of key amino acid residues within the protein's active site that are critical for ligand binding. These "hotspots" are regions where interactions like hydrogen bonds, hydrophobic contacts, and pi-stacking are concentrated. For tetrahydroisoquinoline derivatives, specific interactions have been identified across different targets. For example, in KRas, the carbonyl oxygen atoms of certain derivatives form hydrogen bonds with the hydroxyl group of Threonine 74 (THR 74). nih.govnih.gov In the case of HIV-1 RT, hydrophobic interactions with residues such as Tyrosine 188 (Tyr-188) and Tryptophan 229 (Trp-229) are significant, while the nitrogen of an acetamide (B32628) substituent can form a hydrogen bond with Lysine 101 (Lys-101). rsc.orgnih.gov For dopamine (B1211576) D2 receptors, a highly conserved aspartic acid (Asp 86) serves as an anchor point for the protonated amino group of tetrahydroisoquinoline ligands. conicet.gov.ar The table below summarizes key interactions for tetrahydroisoquinoline derivatives with various protein targets.
| Target Protein | Key Interacting Residues | Type of Interaction | Reference |
| KRas | THR 74, SER-39 | Hydrogen Bonding, Hydrophobic | nih.govnih.gov |
| HIV-1 Reverse Transcriptase | Tyr-188, Tyr-181, Trp-229, Lys-101 | Hydrophobic, Hydrogen Bonding | rsc.orgnih.gov |
| Dopamine D2 Receptor | Asp 86, Phe 82, Val 83, Trp 182 | Ionic, Hydrophobic | conicet.gov.ar |
| CD44 Hyaluronan-binding domain | Arg41, Arg78, Arg150 | Energetically Favorable | rug.nl |
| Microsomal Prostaglandin E Synthase 1 (mPGES1) | - | Good Binding Affinity | tandfonline.combohrium.com |
| Galectin-3 | - | Binding outside carbohydrate-binding site | nih.gov |
Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Binding Stability
While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the binding pose and the conformational changes in both the ligand and the protein over time. acs.org MD simulations are crucial for validating the results of docking studies and providing a more realistic representation of the biological system. researchgate.net
Studies on tetrahydroisoquinoline derivatives have utilized MD simulations, often for durations of 100 nanoseconds, to assess the stability of the docked complexes. tandfonline.comtandfonline.com For instance, MD simulations were performed on complexes of tetrahydroisoquinoline derivatives with cyclin-dependent kinase 5 (CDK5A1) and mPGES1 to understand their binding stability. bohrium.comtandfonline.com These simulations track the root-mean-square deviation (RMSD) of the protein and ligand atoms from their initial positions, with stable, low fluctuations in RMSD indicating a stable complex. By analyzing the trajectory of the simulation, researchers can confirm if the key interactions predicted by docking are maintained over time. conicet.gov.ar For example, in studies with the dopamine D2 receptor, MD simulations showed that while ligands moved slightly from their initial docked positions, the strong interaction with the key Asp 86 residue was maintained throughout the simulation. conicet.gov.ar
Pharmacophore Modeling and Virtual Screening for Novel Ligands
Pharmacophore modeling is a powerful technique in drug discovery that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) necessary for a molecule to exert a specific biological activity. nih.govmdpi.com A pharmacophore model can be generated based on the structure of a known active ligand or from the protein-ligand complex itself. youtube.comyoutube.com
This model then serves as a 3D query for virtual screening of large chemical databases to identify novel compounds that match the pharmacophore and are therefore likely to be active. nih.govnih.gov This approach has been successfully applied to the tetrahydroisoquinoline scaffold. For example, a pharmacophore model was developed based on the binding mode of tetrahydroisoquinoline-containing compounds to the CD44 hyaluronan-binding domain (CD44HAbd). rug.nlmdpi.com This model, which included features like a positively charged ion, was used to screen a library of over 168,000 computationally generated tetrahydroisoquinoline molecules, leading to the identification of 163 unique compounds that matched the selection criteria for further analysis. mdpi.com Virtual screening can significantly reduce the number of compounds that need to be synthesized and tested experimentally, making the drug discovery process more efficient. nih.gov
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules, providing insights into their structure, stability, and reactivity. nih.gov For tetrahydroisoquinoline derivatives, DFT studies have been conducted to rationalize their structure-activity relationships. tandfonline.com
These calculations can determine various electronic parameters, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (EH-L) is a key indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. tandfonline.commdpi.com For some new tetrahydroisoquinoline derivatives, the HOMO-LUMO gap was calculated to be in the range of 3.60 to 3.66 eV. tandfonline.com Other properties calculated include the molecular electrostatic potential (MEP), which identifies the electron-rich and electron-poor regions of a molecule, predicting sites for electrophilic and nucleophilic attack. mdpi.com Natural Bond Orbital (NBO) analysis and calculations of polarizability (αo) and hyperpolarizability (βo) further characterize the charge distribution and nonlinear optical properties of these compounds. tandfonline.commdpi.com
| Computational Method | Investigated Properties | Reference |
| Density Functional Theory (DFT) | HOMO-LUMO gap, Global reactivity descriptors, NBO charges, MEP | tandfonline.comtandfonline.commdpi.com |
| B3LYP/6-311++G** | Structure-activity relationship | tandfonline.com |
| B3LYP/6-31+G(d,p) | Structural reactivity, Nonlinear optical properties | mdpi.com |
Computational Combinatorial Chemistry in Tetrahydroisoquinoline Design
Computational combinatorial chemistry (CCC) is a strategy used to design and generate large, diverse libraries of virtual compounds that are synthetically accessible. youtube.com This approach is particularly useful for exploring the chemical space around a promising scaffold like tetrahydroisoquinoline. mdpi.com
By using defined chemical reactions and a set of diverse building blocks, vast libraries of potential drug candidates can be enumerated computationally. For example, researchers have used CCC to generate a library of over 168,000 molecules containing the tetrahydroisoquinoline motif. rug.nlmdpi.com The design of these libraries often incorporates multicomponent reactions (MCRs), such as the Ugi reaction, which are efficient one-pot syntheses. mdpi.com This ensures that the virtual compounds identified through subsequent screening can be readily synthesized in the lab for biological testing. The use of CCC, combined with pharmacophore modeling and virtual screening, represents a powerful, integrated computational workflow for the discovery of novel tetrahydroisoquinoline-based ligands. mdpi.com Libraries of tetrahydroisoquinoline derivatives have also been constructed using solid-phase synthesis techniques, further expanding the toolkit for creating diverse sets of these compounds for screening. nih.govacs.org
Mechanistic Insights into the Biological Activity of 5,6,7,8 Tetrahydroisoquinolin 4 Ol Derivatives
Modulation of Enzyme Activity by Tetrahydroisoquinoline Scaffolds
The tetrahydroisoquinoline framework has proven to be a versatile template for the design of potent and selective enzyme inhibitors. By modifying the substituents on this core structure, researchers have been able to target a diverse array of enzymes implicated in various diseases.
Aldosterone (B195564) synthase (CYP11B2) is a crucial cytochrome P450 enzyme responsible for the final step in aldosterone biosynthesis. nih.gov Elevated aldosterone levels are linked to serious cardiovascular and renal conditions, making CYP11B2 a prime therapeutic target. nih.gov Derivatives of 5,6,7,8-tetrahydroisoquinoline (B1330172) have emerged as potent inhibitors of this enzyme.
Researchers have optimized a focused screen hit into a series of 4-Aryl-5,6,7,8-tetrahydroisoquinolines that demonstrate high potency and selectivity for CYP11B2. nih.gov One notable compound, (+)-(R)-6, showed potent in vitro activity against human, mouse, rat, and cynomolgus monkey CYP11B2. nih.gov A key aspect of these inhibitors is their selectivity against the closely related enzyme steroid 11β-hydroxylase (CYP11B1), which shares 93% sequence homology with CYP11B2. nih.gov For the cynomolgus monkey enzymes, a selectivity factor of 160 for CYP11B2 over CYP11B1 was achieved. nih.gov This selectivity is crucial for avoiding off-target effects related to cortisol biosynthesis. The in vivo efficacy of these compounds was confirmed in both db/db mice and cynomolgus monkeys, where dose-dependent reductions in plasma aldosterone levels were observed. nih.gov
| Compound | Target Enzyme | IC50 (Human) | Selectivity (CYP11B2/CYP11B1) |
| (+)-(R)-6 | CYP11B2 | Potent (specific value not stated in abstract) | 160 (cynomolgus monkey) |
Table 1: Inhibitory activity of a representative 4-Aryl-5,6,7,8-tetrahydroisoquinoline derivative against Aldosterone Synthase (CYP11B2). Data sourced from J Med Chem. 2015;58(20):8054-65. nih.gov
Dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2) are two enzymes that are critical for cell proliferation, making them established targets in cancer therapy. nih.gov DHFR is essential for the synthesis of nucleotides required for DNA replication, while CDK2 is a key regulator of the cell cycle. nih.gov
A recent study detailed the synthesis of new 5,6,7,8-tetrahydroisoquinolines designed to inhibit these enzymes. nih.gov The research found that specific derivatives showed significant inhibitory activity. For instance, compound 8d was identified as a potent DHFR inhibitor with an IC50 value of 0.199 µM, comparable to the well-known DHFR inhibitor Methotrexate (IC50 of 0.131 µM). nih.gov In parallel, compound 7e proved to be a strong CDK2 inhibitor with an IC50 of 0.149 µM, which is more potent than the reference drug Roscovitine (IC50 of 0.380 µM). nih.gov These findings highlight the potential of the tetrahydroisoquinoline scaffold to be adapted for dual or selective inhibition of key enzymes in oncology. nih.gov
| Compound | Target Enzyme | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |
| 8d | DHFR | 0.199 | Methotrexate | 0.131 |
| 7e | CDK2 | 0.149 | Roscovitine | 0.380 |
Table 2: Inhibitory activities of synthesized 5,6,7,8-tetrahydroisoquinoline derivatives against DHFR and CDK2. Data sourced from Heliyon. 2024;10(4):e25867. nih.gov
Histone deacetylases (HDACs) and aromatase are important targets in cancer treatment. HDACs regulate gene expression by removing acetyl groups from histones, and their inhibition can induce antitumor effects. Aromatase (CYP19A1) is responsible for estrogen biosynthesis, and its inhibition is a key strategy in treating hormone-dependent breast cancer.
The tetrahydroisoquinoline scaffold has been successfully utilized to develop novel HDAC inhibitors. In one study, the scaffold was selected through computational screening and optimized through structure-activity relationship (SAR) studies. This led to the development of compound 82 , which demonstrated potent inhibition of HDAC1, HDAC3, and HDAC6 and strongly inhibited the growth of several cancer cell lines, with results superior to the reference drug Vorinostat (SAHA). nih.gov The linkage of an N-hydroxyacrylamide group at the 7-position of the tetrahydroisoquinoline ring was found to be optimal. nih.gov
Furthermore, the tetrahydroisoquinoline core has been hybridized with a triazole moiety to create potent aromatase inhibitors. A series of novel triazole-tetrahydroisoquinoline derivatives were synthesized and evaluated, with several compounds showing significant aromatase inhibitory activity. nih.gov The most potent compound, 2i , which features a naphthalenyloxymethyl substituent, displayed an IC50 of 70 nM. nih.gov Molecular docking studies suggest that this high potency is due to a direct hydrogen bonding interaction with the Thr310 residue in the active site of the aromatase enzyme. nih.gov
| Compound | Target Enzyme(s) | IC50 (µM) | Notes |
| 82 | HDAC1, HDAC3, HDAC6 | Potent (specific values not detailed in abstract) | Superior to reference drug Vorinostat (SAHA) |
| 2i | Aromatase | 0.070 | Interacts with Thr310 residue |
Table 3: Inhibitory activities of tetrahydroisoquinoline derivatives against HDACs and Aromatase. Data sourced from Acta Pharm Sin B. 2016;6(1):93-9 nih.gov and Bioorg Med Chem. 2016;24(16):3534-40. nih.gov
Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often caused by the overexpression of efflux pumps like P-glycoprotein (Pgp). These pumps actively transport anticancer drugs out of tumor cells, reducing their efficacy.
HZ08, a chiral tetraisohydroquinoline derivative, and its isomers have been shown to reverse Pgp-mediated MDR. Studies on adriamycin-selected human leukemia cells (K562/ADM) that overexpress Pgp demonstrated that R- and S-HZ08 isomers could reverse resistance to adriamycin and vincristine. The mechanism involves increasing the intracellular accumulation of these drugs, as shown by an increased uptake of Rhodamine 123 in Pgp-overexpressing Caco-2 cells. These compounds also effectively reversed the resistance to adriamycin-induced apoptosis in K562/ADM cells. The isomers also showed moderate activity in reversing resistance mediated by multidrug resistance protein 1 (MRP1), suggesting they could be useful for treating tumors that overexpress both Pgp and MRP1.
Quinone Reductase 2 (QR2) is a flavin-dependent enzyme implicated in various physiological and pathological processes, including neurodegeneration and malaria. It catalyzes the two-electron reduction of quinones. While QR2 is a target of significant interest, and inhibitors based on quinoline (B57606) and indolequinone scaffolds have been developed, the direct inhibition of QR2 by derivatives of 5,6,7,8-tetrahydroisoquinolin-4-ol is not extensively documented in the currently reviewed scientific literature. Therefore, a detailed mechanistic insight for this specific scaffold against QR2 cannot be provided at this time.
Receptor-Ligand Interactions and Signaling Pathway Modulation
Beyond direct enzyme inhibition, 5,6,7,8-tetrahydroisoquinoline derivatives can exert their biological effects by interacting with cellular receptors and modulating downstream signaling pathways. This scaffold is present in numerous naturally occurring alkaloids and can readily cross the blood-brain barrier, making it suitable for targeting central nervous system pathologies like Alzheimer's disease.
Derivatives of tetrahydroisoquinoline have been investigated for their neuroprotective, anti-inflammatory, and antioxidative properties. For example, the natural derivative Daunorubicin (Dau) has been shown to inhibit voltage-dependent L-type Ca2+ currents, counteracting the Ca2+ influx that contributes to neuronal damage in conditions of hypoxia and hypoglycemia. This action helps to reduce intracellular Ca2+ accumulation and subsequent neuronal apoptosis.
In the context of cancer, a synthetic tetrahydroisoquinoline derivative, LFZ-4-46, was found to induce apoptosis and cell cycle arrest in human breast and prostate cancer cells. Mechanistic studies revealed that its anticancer effects are mediated by the induction of DNA damage, which in turn activates the mitogen-activated protein kinases (MAPKs) pathway, a critical signaling cascade involved in regulating cell growth and death.
Furthermore, the tetrahydroisoquinoline scaffold has been used to develop selective estrogen receptor modulators (SERMs). One such derivative, 6-EO-14, acts as an inhibitor of steroid sulfatase (STS), an enzyme involved in hormone synthesis. Its desulfated metabolite, 8-EO-14, was found to interact with the estrogen receptor alpha (ERα), inducing alkaline phosphatase activity in osteoblast-like cells, a characteristic estrogenic effect. This indicates that the tetrahydroisoquinoline core can be tailored to interact with nuclear hormone receptors, opening avenues for its use in hormone-dependent therapies.
Orexin (B13118510) Receptor (OX1) Antagonism and Structure-Activity Relationships
Derivatives of tetrahydroisoquinoline have been identified as potent and selective antagonists of the orexin 1 (OX1) receptor, which is implicated in reward processes and drug addiction. nih.gov Structure-activity relationship (SAR) studies have provided critical insights into the molecular features required for this antagonism.
Research has elucidated the specific roles of substitutions at the 6- and 7-positions of the tetrahydroisoquinoline core. nih.gov It was discovered that the 7-position is particularly important for potent OX1 antagonism, with 7-substituted tetrahydroisoquinolines showing significant activity. nih.gov For instance, a 7-substituted analog demonstrated a Ke value of 23.7 nM for OX1 antagonism. nih.gov In contrast, analogs substituted only at the 6-position were generally inactive. nih.gov However, certain 6-amino compounds with ester groups did exhibit reasonable potency. nih.gov
Further SAR studies on the 7-position revealed a preference for electron-deficient groups and limited steric tolerance. nih.gov The potency at the OX1 receptor was found to increase with the size of an alkoxy group at the 7-position, from methoxy (B1213986) to ethoxy and propoxy. nih.gov However, this trend reversed as the alkyl chain length increased further, indicating a specific spatial limit for the substituent. nih.gov For example, replacing the 7-methoxy group with larger substituents like ethoxy or propoxy enhanced OX1 potency, while a bulky cyclohexylmethyl group resulted in a loss of activity. nih.gov At the acetamide (B32628) position, pyridylmethyl groups were found to be optimal for activity. nih.gov
| Compound/Analog | Modification | Receptor | Potency (Ke or Activity) | Source |
| 7-Substituted THIQ | Substitution at position 7 | OX1 | Ke = 23.7 nM | nih.gov |
| 6-Amino THIQ | 6-amino group with ester | OX1 | Ke = 427 nM | nih.gov |
| Unsubstituted 7-hydroxy | 7-hydroxy group | OX1/OX2 | Micromolar potency | nih.gov |
| 7-Alkoxy derivatives | Increasing size of alkoxy group (methoxy to propoxy) | OX1 | Increased potency | nih.gov |
| 7-Cyclohexylmethyl | Bulky cyclohexylmethyl group | OX1 | No activity up to 10 μM | nih.gov |
Chemokine Receptor CXCR4 Antagonism
The C-X-C chemokine receptor 4 (CXCR4) is a key player in hematopoietic stem cell homing, HIV infection, and cancer progression. nih.govnih.govthno.org Tetrahydroisoquinoline (THIQ) derivatives have emerged as a novel class of potent and selective CXCR4 antagonists. nih.gov
A hit-to-lead optimization effort led to the identification of THIQ analogs with good potencies, ranging from 3 to 650 nM, in functional assays for CXCR4, such as inhibiting HIV-1 virus attachment and blocking CXCL12-induced calcium flux. nih.gov A critical finding was the profound effect of stereochemistry on potency. The (R)-configuration at the stereocenter of the THIQ ring was found to be significantly more potent, in some cases over 100-fold more so than the (S)-configuration. nih.gov
Compound 15 (a specific (R)-THIQ isomer) was identified as a lead candidate, demonstrating an IC₅₀ of 15 nM for blocking β-arrestin recruitment and 19 nM for inhibiting cAMP production. nih.gov It also showed high selectivity for CXCR4 over other chemokine receptors. nih.gov Molecular modeling and mutation studies suggest that these THIQ antagonists adopt a hybrid binding mode within the major, peptide-binding subpocket of the CXCR4 receptor, interacting with helices IV-VII. nih.gov This is distinct from the binding site of some other small-molecule antagonists. nih.gov
| Assay | Compound 15 Result | Source |
| Inhibition of HIV-1IIIB infection (PBMCs) | IC₅₀ = 0.035 μM | nih.gov |
| [125I]-SDF-1α displacement | IC₅₀ = 0.12 μM | nih.gov |
| Blockade of SDF-1 induced β-arrestin-2 | IC₅₀ = 0.015 μM | nih.gov |
| Blockade of SDF-1 stimulated cAMP production | EC₅₀ = 0.019 μM | nih.gov |
| Chemokine Receptor Selectivity Panel | <10% activity @ 10 μM | nih.gov |
Sigma Receptor Ligand Binding
Sigma receptors, particularly the sigma-2 (σ₂) subtype, are overexpressed in proliferating cancer cells, making them a valuable target for tumor imaging and therapy. researchgate.net Tetrahydroisoquinolinylalkyl benzamides are a class of compounds that have demonstrated high affinity and selectivity for the σ₂ receptor. researchgate.net
Structure-activity relationship studies have explored how modifications to the tetrahydroisoquinoline ring affect binding. For the highly potent and selective σ₂ ligand, 5-Bromo-N-[4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-butyl)]-2,3-dimethoxy-benzamide (1 ), replacing the two methoxy groups on the THIQ ring with fused methylene-, ethylene-, or propylenedioxy rings led to an 8- to 12-fold decrease in σ₂ affinity. nih.gov Conversely, these modifications had varied effects on sigma-1 (σ₁) affinity, with the methylenedioxy analog showing a 10-fold increase. nih.gov A key finding was that opening the THIQ ring to increase conformational flexibility resulted in a drastic 1700-fold decrease in σ₂ affinity, highlighting that the constrained ring system is crucial for high-affinity σ₂ receptor binding. nih.gov Newly synthesized 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) derivatives have shown Ki values as low as 5–6 nM for the σ₂ receptor with excellent selectivity over the σ₁ receptor. researchgate.net
| Structural Modification (from base compound 1) | Effect on Sigma-2 (σ₂) Affinity | Effect on Sigma-1 (σ₁) Affinity | Source |
| Fused methylenedioxy ring | 8- to 12-fold decrease | 10-fold increase | nih.gov |
| Fused ethylene/propylenedioxy ring | 8- to 12-fold decrease | Progressively lower affinity | nih.gov |
| Opened THIQ ring | 1700-fold decrease | No significant change | nih.gov |
Estrogen Receptor (ERα/ERβ) Modulation
Tetrahydroisoquinoline derivatives have been developed as selective estrogen receptor modulators (SERMs), which exhibit tissue-specific agonist or antagonist activity. nih.gov These compounds primarily target the estrogen receptor alpha (ERα), a key factor in breast cancer. nih.govnih.gov
Through high-throughput screening, a tetrahydroisoquinoline derivative (27 ) was identified as a lead compound. nih.gov Optimization, including the replacement of a p-F substituent with an aminoethoxy side chain and the addition of a methyl group to the THIQ core, yielded potent analogs with antagonist activity in the MCF-7 human breast cancer cell line (IC₅₀ range of 2-36 nM). nih.gov X-ray crystallography of a derivative in complex with the ERα ligand-binding domain (LBD) revealed that these compounds bind to the same cleft as the well-known SERM, raloxifene. nih.gov They share a comparable binding mode, establishing a clear structural basis for their mechanism of action. nih.gov Further development led to analogs with conformationally restricted side chains, designed to mimic the side chain of raloxifene, resulting in potent ERα-selective ligands with improved pharmacokinetic profiles. drugbank.comresearchgate.net
CD44 Receptor Binding and Hyaluronic Acid Interaction Inhibition
The interaction between the cell surface receptor CD44 and its primary ligand, hyaluronic acid (HA), is a crucial driver of tumor growth, invasion, and angiogenesis. nih.govcsic.es Inhibiting this interaction with small molecules is a promising anti-cancer strategy. nih.govcsic.es A series of N-aryltetrahydroisoquinoline derivatives were designed and synthesized to act as inhibitors of the HA-CD44 interaction. nih.govcsic.es
Based on crystallographic data of the CD44-HA complex, these derivatives were computationally modeled to predict their binding to the HA binding domain (HABD) of CD44. csic.es The synthesized compounds were then evaluated for their ability to disrupt this interaction and for their antiproliferative effects on CD44-positive cancer cell lines. nih.govcsic.es Compound 5 (2-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinolin-5-ol) emerged as a potent lead, exhibiting an EC₅₀ value of 0.59 μM against MDA-MB-231 breast cancer cells. nih.govcsic.es This compound was shown to effectively disrupt the integrity of cancer spheroids and reduce cell viability in a dose-dependent manner, confirming that its antitumor effect is mediated through the inhibition of the CD44-HA signaling axis. nih.govcsic.es
Mechanistic Basis of Antimicrobial Activity
The tetrahydroisoquinoline scaffold is a core component of many natural and synthetic compounds with significant antimicrobial properties. nih.gov Derivatives have shown activity against a range of pathogenic bacteria and fungi. nih.gov
One approach involves the synthesis of novel piperidinyl tetrahydrothieno[2,3-c]isoquinolines. nih.gov Screening of these compounds revealed promising activity against various bacterial strains, including Bacillus cereus, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli, with minimum inhibitory concentration (MIC) values in some cases as low as 7.0–9.0 μg/mL. nih.gov Other synthetic strategies have produced tetrahydropyrimido[4,5-b]quinolone derivatives that also exhibit antimicrobial activity. researchgate.netijpjournal.com The mechanism for these broad-spectrum compounds is often linked to their ability to interfere with essential cellular processes in microorganisms, though the precise molecular targets are still under investigation for many derivatives.
Mechanisms of Action for Antitumor Potential
The antitumor potential of this compound derivatives is multifaceted, arising from their ability to interact with several distinct cancer-related targets and pathways.
CXCR4 Antagonism: As detailed in section 5.2.2, the CXCR4/CXCL12 axis is vital for tumor metastasis and survival. nih.govthno.org By acting as potent antagonists of CXCR4, tetrahydroisoquinoline derivatives can disrupt these processes, inhibiting the spread of cancer cells. nih.gov
Sigma-2 (σ₂) Receptor Ligand Binding: The overexpression of σ₂ receptors in tumors provides a direct target. researchgate.net Ligands based on the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline structure have demonstrated moderate anticancer activity against liver and esophagus cancer cells, which is believed to be mediated, at least in part, through their interaction with σ₂ receptors. researchgate.net
Inhibition of HA-CD44 Interaction: As described in section 5.2.5, blocking the interaction between hyaluronic acid and the CD44 receptor with N-aryltetrahydroisoquinoline derivatives directly inhibits key drivers of tumor growth and invasion. nih.govcsic.es Compound 5 demonstrated a potent antiproliferative effect against MDA-MB-231 breast cancer cells (EC₅₀ = 0.59 μM) through this mechanism. nih.govcsic.es
KRas Inhibition: The KRas protein is a critical oncogene in many cancers. Certain tetrahydroisoquinoline derivatives have been shown to be strong inhibitors of KRas, with analogs bearing chloro or trifluoromethyl groups on a phenyl ring showing significant activity against various colon cancer cell lines. nih.gov
Antimetabolite Activity: Analogs such as 5-deaza-5,6,7,8-tetrahydrofolic acid, which incorporate the tetrahydroisoquinoline-like core, act as folate antimetabolites. nih.gov These compounds exhibit potent growth inhibition against leukemic cells by interfering with purine (B94841) biosynthesis. nih.gov
Induction of Mitochondrial Dysfunction and Reactive Oxygen Species (ROS) Generation
Mitochondria are central to cellular metabolism and energy production, but they are also a primary source of reactive oxygen species (ROS), which are byproducts of these processes. nih.govnih.gov An imbalance between ROS production and the cell's antioxidant defenses leads to oxidative stress, which can damage cellular components, including mitochondria themselves. nih.gov This damage can, in turn, lead to further mitochondrial dysfunction and increased ROS generation, creating a detrimental cycle. nih.gov
Derivatives of tetrahydroisoquinoline have been shown to induce mitochondrial dysfunction and increase ROS levels in cancer cells. nih.gov This disruption of normal mitochondrial function is a key aspect of their cytotoxic effects. For instance, some amino-quinoline derivatives have been observed to elevate ROS levels in HeLaS3 cells, contributing to their antiproliferative activity. nih.gov The accumulation of ROS can trigger a cascade of events leading to cell death. nih.gov
Studies on related compounds, such as certain tetrahydroquinoline derivatives, have demonstrated their ability to induce apoptosis in cancer cells by generating ROS. This oxidative stress-mediated mechanism highlights the importance of mitochondrial pathways in the anticancer effects of these compounds. The generation of ROS can lead to damage of mitochondrial and nuclear DNA, disrupt bioenergetic processes, and ultimately trigger apoptosis. nih.gov
The following table summarizes the effects of related compounds on mitochondrial function and ROS production:
| Compound/Class | Effect | Cell Line | Reference |
| Amino-quinoline derivatives | Increased ROS levels | HeLaS3 | nih.gov |
| Tetrahydroquinoline derivatives | Induction of apoptosis via oxidative stress | Various cancer cells | |
| Cisplatin (for comparison) | Mitochondrial damage and ROS production | Neural stem/progenitor cells | nih.gov |
Inhibition of Anti-Apoptotic Protein Function
Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. Inhibitor of Apoptosis Proteins (IAPs) are a family of proteins that block apoptosis by inhibiting caspases, the key enzymes that execute the apoptotic program. nih.gov Elevated levels of IAPs are found in many cancers and are associated with resistance to therapy and poor patient outcomes. nih.govresearchgate.net Therefore, targeting IAPs is a promising strategy in cancer treatment. nih.gov
Derivatives of isoquinoline (B145761) have been synthesized and investigated for their ability to inhibit IAPs. nih.gov By blocking the function of these anti-apoptotic proteins, isoquinoline derivatives can promote apoptosis in cancer cells. For example, specific isoquinoline derivatives have demonstrated antiproliferative and pro-apoptotic activity in ovarian cancer cells. nih.gov
The mechanism often involves the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. The ratio of these proteins is a key determinant of a cell's susceptibility to apoptosis. researchgate.net Studies on tetrahydrobenzo[h]quinoline, a related structure, have shown that it can induce apoptosis in breast cancer cells by decreasing the expression of the anti-apoptotic protein Bcl-2 and increasing the expression of the pro-apoptotic protein Bax. researchgate.net This shift in the Bcl-2/Bax ratio favors the initiation of the apoptotic cascade.
The table below outlines the inhibitory effects of related compounds on anti-apoptotic proteins:
| Compound/Class | Effect | Cell Line | Reference |
| Isoquinoline derivatives | Antiproliferative and pro-apoptotic activity | SKOV3 (ovarian cancer) | nih.gov |
| Tetrahydrobenzo[h]quinoline | Decreased Bcl-2 expression, increased Bax expression | MCF-7 (breast cancer) | researchgate.net |
Modulation of Cell Cycle Progression
The cell cycle is a tightly regulated series of events that leads to cell division and proliferation. Dysregulation of the cell cycle is a hallmark of cancer, leading to uncontrolled cell growth. nih.gov Many anticancer agents exert their effects by interfering with cell cycle progression, causing cell cycle arrest at specific checkpoints (G1, S, G2, or M phase) and subsequently inducing apoptosis. nih.gov
Derivatives of tetrahydroisoquinoline have been shown to modulate the cell cycle in cancer cells. researchgate.netnih.gov For example, a tetrahydroisoquinoline derivative known as LFZ-4-46 was found to induce cell cycle arrest in breast and prostate cancer cells. nih.gov This arrest prevents the cancer cells from dividing and can trigger apoptotic pathways.
Further research on new 5,6,7,8-tetrahydro-isoquinolines has demonstrated their ability to cause cell cycle arrest at the G2/M phase in HEPG2 (liver cancer) cells. researchgate.net Similarly, another study on a different tetrahydroisoquinoline derivative showed it induced cell cycle arrest at the G0-G1 and G2/M phases in HEPG2 cells. nih.gov This interference with the normal progression of the cell cycle is a significant contributor to the antitumor activity of these compounds.
The following table summarizes the effects of various tetrahydroisoquinoline derivatives on cell cycle progression:
| Compound/Derivative | Effect | Cell Line | Reference |
| LFZ-4-46 | Cell cycle arrest | Breast and prostate cancer cells | nih.gov |
| 5,6,7,8-Tetrahydro-isoquinoline derivative | Cell cycle arrest at G2/M phase | HEPG2 (liver cancer) | researchgate.net |
| Tetrahydroisoquinoline derivative | Cell cycle arrest at G0-G1 and G2/M phases | HEPG2 (liver cancer) | nih.gov |
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Routes for Diverse Substitution Patterns
While classical methods like the Pictet-Spengler and Bischler-Napieralski reactions provide fundamental access to the tetrahydroisoquinoline core, future research is focused on developing more versatile and efficient synthetic strategies. rsc.org The goal is to enable the synthesis of a wide array of 5,6,7,8-tetrahydroisoquinolin-4-ol derivatives with diverse substitution patterns, which is crucial for fine-tuning their biological activity.
Key areas of development include:
Multicomponent Reactions (MCRs): MCRs offer a powerful tool for rapidly building molecular complexity from simple starting materials in a single step. rsc.org Future work will likely involve designing new MCRs that incorporate the 5,6,7,8-tetrahydroisoquinoline-4-ol scaffold or its precursors, allowing for the creation of large and diverse compound libraries for high-throughput screening.
Transition-Metal Catalysis: Palladium-catalyzed reactions have been instrumental in forming key bonds in the synthesis of complex alkaloids. nih.gov Future exploration will likely involve leveraging other transition metals and developing novel catalytic cycles to achieve previously inaccessible substitution patterns and to construct the tetrahydroisoquinoline ring with high stereoselectivity.
Novel Cyclization Strategies: Researchers are exploring new ways to construct the core ring system. This includes methods like the Larock isoquinoline (B145761) synthesis followed by hydrogenation, and unprecedented azide (B81097) cyclizations. nih.gov The development of protocols such as the combination of the Petasis reaction and Pomeranz–Fritsch cyclization allows for the synthesis of new tetracyclic tetrahydroisoquinoline derivatives. beilstein-journals.orgnih.gov These innovative approaches provide new avenues to synthesize strained and structurally unique analogs.
A recent study detailed the synthesis of a series of substituted 5,6,7,8-tetrahydroquinoline-8-carboxylic esters via the reaction of 8-lithio and 8-magnesio derivatives with carbon dioxide, showcasing a method to introduce substituents at the 8-position. rsc.org Such strategies could be adapted to the this compound skeleton to create novel derivatives.
Advanced Computational Approaches for Predictive Modeling
Computational chemistry is becoming an indispensable tool in modern drug discovery and materials science. For the this compound scaffold, advanced computational methods can guide the design of new derivatives with enhanced properties and predict their biological activities before their synthesis.
Future research in this area will likely focus on:
Density Functional Theory (DFT) Studies: DFT calculations can provide insights into the electronic structure, reactivity, and thermodynamic stability of novel derivatives. tandfonline.com This information can help in understanding reaction mechanisms and predicting the most likely sites for chemical modification.
Molecular Docking and Dynamics: These techniques are crucial for predicting how a molecule will bind to a biological target, such as an enzyme or a receptor. tandfonline.comnih.govnih.gov By simulating the interaction between a this compound derivative and its target, researchers can prioritize the synthesis of compounds with the highest predicted binding affinity and selectivity.
Quantitative Structure-Activity Relationship (QSAR) and Machine Learning: QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. rsc.org As more data on the bioactivity of tetrahydroisoquinoline derivatives becomes available, machine learning algorithms can be trained to develop highly accurate predictive models. nih.govrsc.org These models can then be used to screen virtual libraries of compounds and identify promising candidates for synthesis and testing. nih.gov
A study on new tetrahydroisoquinoline derivatives utilized molecular docking to understand their binding affinity with microsomal prostaglandin (B15479496) E synthase 1 (mPGES-1), demonstrating the power of computational tools in identifying potential therapeutic targets. tandfonline.com
Mechanistic Elucidation of Emerging Biological Activities
Derivatives of the tetrahydroisoquinoline scaffold have shown a wide range of biological activities, including anticancer, nih.govnih.govresearchgate.net antifungal, nih.gov and neuroprotective effects. nih.govnih.gov A critical future direction is to move beyond identifying these activities to understanding their underlying molecular mechanisms.
This involves:
Target Identification and Validation: Identifying the specific cellular components (e.g., enzymes, receptors) that interact with this compound derivatives is a key step. For example, some tetrahydroisoquinoline derivatives have been identified as inhibitors of enzymes like succinate (B1194679) dehydrogenase (SDH) in fungi. nih.gov
Structure-Activity Relationship (SAR) Studies: A systematic investigation of how changes in the chemical structure affect biological activity is crucial for designing more potent and selective compounds. rsc.orgresearchgate.net
In-depth Biological Assays: Utilizing a range of in vitro and in vivo models to probe the cellular and physiological effects of these compounds will provide a comprehensive understanding of their mechanism of action. This includes studying effects on cell cycle, apoptosis, and specific signaling pathways. researchgate.net
Recent research on novel tetrahydroisoquinoline derivatives as antifungal agents not only identified potent compounds but also used SDH enzyme assays and molecular docking to suggest a potential mechanism of action. nih.gov
Exploration of Chemoinformatics and Big Data in Scaffold Discovery
The vast and ever-expanding chemical space offers immense opportunities for discovering novel bioactive compounds. Chemoinformatics and big data approaches can be harnessed to systematically explore the potential of the this compound scaffold.
Future avenues include:
Scaffold Hopping and Privileged Structures: The tetrahydroisoquinoline core is considered a "privileged scaffold" due to its ability to bind to multiple biological targets. nih.gov Chemoinformatics tools can be used to search for other scaffolds that can mimic the binding properties of this compound, potentially leading to the discovery of new classes of compounds with similar activities.
Virtual Screening of Large Compound Libraries: Large databases of chemical compounds can be computationally screened against biological targets of interest. By filtering for compounds containing the 5,6,7,8-tetrahydroisoquinoline-4-ol moiety, researchers can identify potential hits for further investigation.
Predictive Modeling with Big Data: As large datasets of chemical structures and their associated biological activities become more accessible, machine learning and artificial intelligence can be employed to build predictive models that can guide the discovery of new scaffolds and derivatives with desired properties. nih.govrsc.org
Integration of Synthetic Biology for Alkaloid Production
Many complex and medicinally important alkaloids, including some with a tetrahydroisoquinoline core, are found in nature but are often difficult and costly to synthesize chemically. nih.gov Synthetic biology offers a promising alternative for the sustainable and scalable production of these compounds.
Future research in this area will focus on:
Elucidation of Biosynthetic Pathways: A complete understanding of the enzymatic steps involved in the natural production of tetrahydroisoquinoline alkaloids is essential. nih.gov This involves identifying the genes and enzymes responsible for each step in the pathway.
Metabolic Engineering: Once the biosynthetic pathway is known, the corresponding genes can be transferred into a microbial host, such as yeast or E. coli. The host's metabolism can then be engineered to optimize the production of the desired alkaloid.
Cell-Free Biosynthesis: As an alternative to whole-cell fermentation, cell-free systems containing the purified enzymes of the biosynthetic pathway can be used to produce the target compound. This approach offers greater control over the reaction conditions and can lead to higher yields.
The biosynthesis of simple tetrahydroisoquinoline alkaloids is generally understood to occur through the condensation of a β-phenylethylamine with a formaldehyde (B43269) or acetaldehyde (B116499) equivalent. nih.gov Harnessing and optimizing these natural processes within engineered microorganisms represents a significant future direction for producing complex derivatives of this compound.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5,6,7,8-Tetrahydroisoquinolin-4-ol, and what factors influence reaction efficiency?
- Methodological Answer: A validated synthesis involves catalytic hydrogenation of isoquinolin-4-ol derivatives using PtO₂ under hydrogen pressure (50 psi) in trifluoroacetic acid, achieving 98% yield . Functionalization via triflation (using triflic anhydride in CH₂Cl₂ at 0°C) followed by Sonogashira coupling with alkynes (e.g., 3-butyn-1-ol) under palladium catalysis (PdCl₂(PPh₃)₂, CuI, Et₃N at 80°C) enables modular derivatization with 92–96% yields . Key efficiency factors include catalyst loading (3 mol% PdCl₂(PPh₃)₂), solvent polarity (Et₃N as base/solvent), and temperature control to avoid decomposition .
Q. How do the physical and chemical properties of this compound influence its handling and experimental design?
- Methodological Answer: The compound’s stability in acidic conditions (e.g., trifluoroacetic acid during hydrogenation) and sensitivity to oxidation (requiring inert atmospheres) dictate storage in anhydrous environments . Hygroscopicity observed in analogs necessitates desiccated storage . Polar solvents (ethanol, Et₃N) enhance solubility for nucleophilic substitutions, while non-polar solvents (hexanes) are used for purification via flash chromatography .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer: Contradictions in enzyme inhibition (e.g., β-glucosidase vs. SARS-CoV-2 protease) are addressed by:
- Standardizing assay conditions (enzyme source, buffer pH) and including positive controls (e.g., castanospermine for β-glucosidase) .
- Co-crystallization studies (e.g., PDB 7GNA) to validate binding modes with SARS-CoV-2 main protease .
- Dose-response curves across ≥3 independent replicates to confirm IC₅₀ consistency .
Q. How can advanced spectroscopic techniques (e.g., 2D NMR, HRMS) elucidate the structural dynamics of this compound in solution?
- Methodological Answer:
- 2D NMR (HSQC/HMBC): Resolves coupling patterns between ring protons (e.g., δ 2.83–2.80 ppm for tetrahydro protons) and distinguishes tetrahydro vs. aromatic isoquinoline systems .
- HRMS: Confirms molecular formulae with <5 ppm accuracy (e.g., observed m/z 282.0408 vs. calculated 282.0406 for C₁₀H₁₁F₃NO₃S) .
- IR Spectroscopy: Identifies hydroxyl (3186 cm⁻¹) and triflate (1201 cm⁻¹) groups critical for functionalization tracking .
Q. What computational modeling approaches are suitable for studying the interaction between this compound and biological targets like SARS-CoV-2 main protease?
- Methodological Answer:
- Molecular Docking (AutoDock Vina): Predicts binding affinities using crystal structures (PDB 7GNA) with flexible ligand sampling .
- MD Simulations (GROMACS): Assesses complex stability over 100 ns trajectories; RMSD <2 Å indicates favorable interactions .
- QM/MM Optimization: Refines hydrogen-bonding networks involving the hydroxyl group and catalytic residues (e.g., His41 in SARS-CoV-2 protease) .
Q. How do reaction conditions (e.g., solvent polarity, catalyst selection) impact the regioselectivity of functionalization reactions involving this compound?
- Methodological Answer:
- Solvent Effects: Polar aprotic solvents (Et₃N) accelerate oxidative addition in Sonogashira coupling, while THF slows kinetics .
- Catalyst Systems: PdCl₂(PPh₃)₂ improves regioselectivity for alkyne insertion at C3 vs. C1 positions compared to Pd(PPh₃)₄ .
- Temperature Gradients: Controlled heating (80°C) prevents decomposition observed in DDQ oxidations at >100°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
